Home > Products > Screening Compounds P28084 > 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide - 873010-73-2

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

Catalog Number: EVT-2822442
CAS Number: 873010-73-2
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 mitogen-activated protein (MAP) kinase inhibitor. It exhibits potent inhibitory activity against p38α (IC50 = 7.1 nM), lipopolysaccharide-stimulated release of tumor necrosis factor-alpha (TNF-α) from human monocytic THP-1 cells (IC50 = 48 nM), and LPS-induced TNF-α production in mice (87.6% inhibition at 10 mg/kg, po). []

    Relevance: TAK-715 shares a core structure with 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide, both containing a 1,3-thiazole ring substituted with an aryl group at the 4-position and a benzamide moiety linked through a nitrogen atom. The primary difference lies in the linker between the thiazole and benzamide, with TAK-715 featuring a 2-pyridyl linker while the target compound has an ethyl chain. []

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP)

    Compound Description: MTIP is a potent and orally available corticotropin-releasing factor receptor 1 (CRF1) antagonist. It exhibits subnanomolar affinities for rat pituitary membranes and cloned human CRF1, showing no detectable activity at the CRF2 receptor or other common drug targets. MTIP effectively inhibits 125I-sauvagine binding to rat cerebellar membranes ex vivo after oral administration (ED50 ∼ 1.3 mg/kg) with an oral bioavailability of 91.1%. []

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

    Compound Description: DBTB-1 is a novel BKCa channel modulator identified through a chemical library screening. It displays robust activation of macroscopic BKCa channel currents in Xenopus oocytes by primarily influencing the deactivation kinetics of the channel without significantly affecting channel activation. DBTB-1 increases the open-state probability of the BKCa channel at the single-channel level, indicating a delayed closing of the channel in the presence of the drug. []

    Relevance: DBTB-1 shares the benzamide-thiazole core structure with 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide. The key difference lies in the substituent at the 4-position of the thiazole ring. DBTB-1 features a 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl group, while the target compound has a 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl group. []

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451)

    Compound Description: NTB451 is a novel necroptosis inhibitor with significant inhibitory activity against necroptosis induced by various triggers, including TNF-α and TLR agonists. It inhibits phosphorylation and oligomerization of MLKL, preventing the formation of the RIPK1-RIPK3 complex. NTB451 specifically targets RIPK1, directly interacting with it and inhibiting its activity. []

Properties

CAS Number

873010-73-2

Product Name

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

IUPAC Name

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

Molecular Formula

C14H15ClN2OS

Molecular Weight

294.8

InChI

InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)6-7-16-14(18)11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,16,18)

InChI Key

MLTDTHNVGJXBTQ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.